molecular formula C7H15NO2 B13044108 Methyl (3R)-3-aminohexanoate

Methyl (3R)-3-aminohexanoate

Cat. No.: B13044108
M. Wt: 145.20 g/mol
InChI Key: UEOPHSISSQTFHC-ZCFIWIBFSA-N
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Description

Methyl (3R)-3-aminohexanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH3) attached to a hexane backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3R)-3-aminohexanoate can be synthesized through the esterification of (3R)-3-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted derivatization is another method that has been employed for the rapid and efficient preparation of fatty acid methyl esters .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-aminohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Methyl (3R)-3-aminohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-aminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-aminopentanoate
  • Methyl (3R)-3-aminoheptanoate
  • Ethyl (3R)-3-aminohexanoate

Uniqueness

Methyl (3R)-3-aminohexanoate is unique due to its specific chain length and the presence of both an amino and ester group, which confer distinct reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a potential therapeutic agent in medicine. Further research into its properties and applications will continue to expand its utility in science and industry.

Biological Activity

Methyl (3R)-3-aminohexanoate is a compound notable for its unique structure, featuring both an amino and ester group. This configuration allows it to participate in various biological activities, making it a subject of interest in medicinal and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic benefits.

This compound has the molecular formula C₆H₁₃NO₂ and is characterized by its specific chain length. The presence of the amino group allows for interactions with various enzymes and receptors, while the ester group can undergo hydrolysis to release active components.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, influencing their catalytic activity.
  • GABA Transaminase Inhibition : This compound has been identified as an inhibitor of GABA transaminase, which is crucial for the metabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By inhibiting this enzyme, this compound can increase GABA levels, enhancing GABAergic neurotransmission, which may be beneficial for conditions like epilepsy and anxiety disorders.

Biological Applications

This compound has diverse applications in scientific research:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, which are essential in various biochemical pathways.
  • Pharmaceutical Development : The compound is investigated for its potential therapeutic properties, particularly in drug development aimed at neurological disorders.
  • Organic Synthesis : It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

  • Inhibitory Effects on Enzymes : Research indicates that this compound can effectively inhibit GABA transaminase, leading to increased GABA levels in neuronal tissues. This property is particularly relevant in developing treatments for epilepsy and anxiety disorders.
  • Catalytic Activity : Studies involving modified histone peptides have shown that compounds similar to this compound can influence demethylation processes in histone proteins, suggesting a role in epigenetic regulation .

Case Studies

Several case studies have explored the implications of this compound in biological systems:

  • Neuroprotection : In animal models, administration of this compound demonstrated neuroprotective effects by modulating GABAergic signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Peptide-Based Therapeutics : In vitro studies have shown that peptides synthesized using this compound exhibit enhanced stability and bioactivity compared to traditional peptide constructs, indicating its utility in drug design.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Aspect Details
Chemical StructureC₆H₁₃NO₂; contains an amino and ester group
Mechanism of ActionInhibits GABA transaminase; interacts with enzymes through hydrogen bonding
ApplicationsPeptide synthesis; pharmaceutical development; organic synthesis
Therapeutic PotentialNeuroprotection; treatment for epilepsy and anxiety disorders

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3R)-3-aminohexanoate

InChI

InChI=1S/C7H15NO2/c1-3-4-6(8)5-7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

UEOPHSISSQTFHC-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)OC)N

Canonical SMILES

CCCC(CC(=O)OC)N

Origin of Product

United States

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